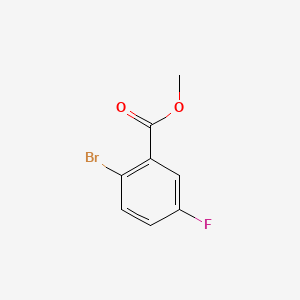

Methyl 2-bromo-5-fluorobenzoate

Description

Contextualization of Methyl 2-bromo-5-fluorobenzoate as a Key Organic Building Block

This compound is a halogenated aromatic ester that has emerged as a crucial and versatile building block in the field of organic synthesis. Its structure, which features a benzene (B151609) ring substituted with a methyl ester, a bromine atom, and a fluorine atom at specific positions, provides a unique combination of reactive sites. This distinct arrangement of functional groups allows chemists to perform a variety of chemical transformations, making it an invaluable intermediate for constructing more complex molecular architectures. The presence of both bromine and fluorine substituents offers differential reactivity, enabling selective manipulation in multi-step synthetic sequences. Researchers frequently utilize its properties to create novel compounds with specific desired characteristics. chemimpex.com

The compound's utility is rooted in the strategic placement of its functional groups. The methyl ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups, while the bromo- and fluoro-substituents influence the electronic properties of the aromatic ring and serve as handles for cross-coupling reactions or nucleophilic aromatic substitution. This multifunctionality makes this compound a staple reagent for synthetic chemists aiming to introduce fluorinated benzene moieties into larger molecules.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 6942-39-8 |

| Molecular Formula | C8H6BrFO2 |

| Molecular Weight | 233.04 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.62 g/mL |

| Refractive Index | n20/D 1.54 |

Data sourced from Chem-Impex. chemimpex.com

Overview of its Significance in Modern Organic Synthesis and Applied Chemistry

The significance of this compound extends across various sectors of applied chemistry, most notably in the development of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com Its role as a precursor or key intermediate allows for the efficient synthesis of a wide array of target molecules. chemimpex.com

Within the agrochemical industry , this compound is used in the formulation of herbicides and pesticides. chemimpex.com The specific substitution pattern of the molecule contributes to the biological activity of the final agrochemical products, aiding in improved crop protection and yield. chemimpex.com

In the realm of materials science , the compound is employed in the synthesis of high-performance polymers and specialized coatings. chemimpex.com The introduction of the bromo- and fluoro-moieties can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials, making it a valuable component in the development of advanced materials. chemimpex.com Its stability and ease of handling are additional attributes that make it appealing for both laboratory-scale research and industrial applications. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMQMRAFVRTHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219574 | |

| Record name | Benzoic acid, 2-bromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-39-8 | |

| Record name | Methyl 2-bromo-5-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6942-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-5-fluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6942-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-bromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-bromo-5-fluoro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 2 Bromo 5 Fluorobenzoate

Direct Esterification Routes for Methyl 2-bromo-5-fluorobenzoate Synthesis

The most straightforward method for synthesizing this compound is the direct esterification of its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid.

This reaction involves the condensation of 2-bromo-5-fluorobenzoic acid with methanol to form the methyl ester and water. The process typically requires a catalyst to proceed at a practical rate, as the direct reaction is slow. This foundational reaction is a classic example of Fischer esterification.

To enhance the rate and yield of the esterification, various acid catalysts and reagents are employed. The optimization of these conditions is crucial for industrial applications.

One common approach involves the use of thionyl chloride (SOCl₂) with methanol. In this method, thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. A similar procedure for an analog, 5-bromo-2,4-difluorobenzoic acid, involves heating the acid in methanol with thionyl chloride at 65°C for one hour, resulting in a yield of 62.3%. chemicalbook.com

Modern advancements have introduced heterogeneous catalysts to simplify product purification and improve the sustainability of the process. For instance, a metal-organic framework, UiO-66-NH₂, has been used as an effective heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids using methanol. rsc.orgresearchgate.net This method significantly reduces the reaction time compared to traditional derivatizing agents like the BF₃·MeOH complex. rsc.org

Table 1: Comparison of Catalytic Methods for Methyl Esterification of Halogenated Benzoic Acids

| Catalyst/Reagent | Substrate Example | Temperature | Time | Yield | Source |

| Thionyl Chloride | 5-bromo-2,4-difluorobenzoic acid | 65 °C | 1 hour | 62.3% | chemicalbook.com |

| UiO-66-NH₂ | Fluorinated Aromatic Carboxylic Acids | 150 °C | 10 hours | High Conversion | rsc.orgresearchgate.net |

Multi-Step Synthetic Approaches for this compound and its Analogs

The synthesis of halogenated benzoates often requires the carefully planned introduction of halogen atoms at specific positions. The synthesis of 2-bromo-5-fluorobenzoic acid, the precursor to the target ester, can be achieved through the regioselective bromination of 3-fluorobenzoic acid.

In the synthesis of more complex analogs, such as Methyl 4-bromo-2-cyano-5-fluorobenzoate, an iodine atom can be strategically introduced and later replaced. This is accomplished via a diazotization reaction on an amino-substituted precursor, Methyl 2-amino-4-bromo-5-fluorobenzoate, which is reacted with sodium nitrite and an iodide salt (like potassium iodide or sodium iodide) to yield Methyl 4-bromo-5-fluoro-2-iodobenzoate. google.com This two-step sequence first forms a diazonium salt, which is then substituted by iodide.

Diazotization is a powerful technique for introducing a variety of functional groups onto an aromatic ring by first converting a primary aromatic amine into a diazonium salt. This salt can then be subjected to a Sandmeyer-type reaction to introduce halogens.

A patented method for synthesizing an analog, 4-bromo-2-cyano-5-fluorobenzoate methyl ester, begins with Methyl 2-amino-4-bromo-5-fluorobenzoate. google.com This starting material is treated with sodium nitrite in the presence of an acid (e.g., 20% sulfuric acid) and an iodide source at low temperatures (0-5°C) to yield the corresponding iodo-substituted compound. google.com This transformation is a key step that facilitates subsequent reactions. Similarly, other halo-substituted aminobenzoates can undergo diazotization to produce various halogenated products. google.comwipo.int

Table 2: Diazotization and Halogen Exchange Reaction Conditions for Benzoate Analogs

| Starting Material | Reagents | Temperature | Product | Source |

| Methyl 2-amino-4-bromo-5-fluorobenzoate | Sodium Nitrite, Potassium Iodide, Sulfuric Acid | 0-5 °C | Methyl 4-bromo-5-fluoro-2-iodobenzoate | google.com |

| 2-methyl-3-amino-5-bromobenzoate | Sodium Nitrite, Hexafluorophosphoric Acid | -5 to -20 °C | 5-bromo-3-fluoro-2-methylbenzoate | google.com |

| 5-bromo-2-aminobenzoic acid derivative | Diazotization and Chlorination | Not Specified | 5-bromo-2-chloro-benzoic acid | wipo.int |

The introduction of a cyano (-CN) group is a common strategy in the synthesis of pharmaceutical intermediates. This can be achieved by the displacement of a halogen, typically iodine or bromine, from the aromatic ring.

Following the iodination described previously, the resulting Methyl 4-bromo-5-fluoro-2-iodobenzoate can undergo a cyanation reaction. google.com The iodo-substituent is displaced by a cyanide nucleophile, often using cuprous cyanide (CuCN) or zinc cyanide in a polar aprotic solvent like N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF). google.com The reaction is typically heated to between 60-120°C for several hours under an inert nitrogen atmosphere to yield the target cyano-substituted product. google.com A more general and effective method for converting aryl bromides to aryl cyanides involves treatment with zinc cyanide in the presence of a palladium(0) catalyst. scilit.com

Table 3: Cyanation Methods for Aromatic Halides

| Substrate | Reagents | Catalyst | Solvent | Temperature | Source |

| Methyl 4-bromo-5-fluoro-2-iodobenzoate | Cuprous Cyanide or Zinc Cyanide | None | NMP or DMF | 60-120 °C | google.com |

| Aryl Bromides | Zinc Cyanide | Palladium(0) | Not Specified | Not Specified | scilit.com |

Nitration Methodologies for Benzoate Derivatives

Nitration of benzoate derivatives, such as methyl benzoate, is a classic example of an electrophilic aromatic substitution reaction. The process involves the introduction of a nitro group (–NO₂) onto the aromatic ring. This reaction is typically performed using a "mixed-acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The mechanism proceeds through the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) when sulfuric acid protonates nitric acid. The ester group (–COOCH₃) on the benzoate ring is an electron-withdrawing group and a deactivating director. Consequently, it directs the incoming electrophile (the nitronium ion) to the meta-position on the benzene (B151609) ring, leading to the predominant formation of the 3-nitrobenzoate derivative.

To ensure selectivity and prevent over-nitration or other side reactions, the reaction is carefully controlled, primarily by maintaining a low temperature (typically 0–10 °C) during the slow, dropwise addition of the nitrating mixture to the methyl benzoate.

Table 1: Key Aspects of Methyl Benzoate Nitration

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Electrophilic Aromatic Substitution (EAS) | |

| Reagents | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | |

| Active Electrophile | Nitronium ion (NO₂⁺) | |

| Regioselectivity | Predominantly meta-substitution | |

| Key Conditions | Low temperature (0–10 °C), controlled addition of reagents |

| Typical Product | Methyl 3-nitrobenzoate | |

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis is central to the efficient synthesis and derivatization of this compound, with various methods employed to facilitate key transformations such as esterification and halogenation.

Role of Acid Catalysts in Esterification

The synthesis of this compound is commonly achieved through the esterification of its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. This reaction, a form of Fischer esterification, involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. This catalytic step is essential for the reaction to proceed at a practical rate. A variety of acid catalysts can be employed, including traditional Brønsted acids like sulfuric acid, as well as Lewis acids and solid acid catalysts. For instance, thionyl chloride can be used in methanol, where it reacts to form the necessary acidic environment for the esterification to occur.

Table 2: Examples of Catalysts Used in Esterification of Benzoic Acids

| Catalyst Type | Example(s) | Function | Reference |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | Protonates carbonyl group | |

| Lewis Acid | Bismuth(III) compounds (e.g., Bi(OTf)₃), Zirconium-based solid acids | Activates carbonyl group |

| Other Reagents | Thionyl Chloride (SOCl₂), N-bromosuccinimide (NBS) | In situ acid generation or direct activation | |

Metal-Catalyzed Reactions (e.g., Copper Salts, Iron Powder)

Metal catalysts are pivotal in the synthesis of the precursors to this compound and in its subsequent derivatization.

One of the primary routes to the 2-bromo-5-fluorobenzoic acid precursor involves the direct bromination of a fluorobenzoic acid. This electrophilic aromatic substitution is often catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which can be generated from iron powder. The role of the FeBr₃ catalyst is to polarize the bromine molecule (Br₂), generating a potent electrophilic bromine species that can effectively react with the aromatic ring.

In the derivatization of related compounds, copper salts like cuprous cyanide are used to introduce new functional groups. For example, in the synthesis of a cyano-derivative from an iodo-analogue, cuprous cyanide serves as the cyanide source in a nucleophilic substitution reaction.

Catalyst-Free Synthetic Alternatives

While catalytic methods are dominant, some research has explored catalyst-free approaches for key synthetic steps, although with limited success. For the bromination of benzoic acid, a catalyst-free method using bromine and sonication was attempted. However, the experiment failed to yield the desired brominated product, highlighting the difficulty of activating the reagents for this transformation without a catalyst. The high activation energy for electrophilic aromatic substitution typically necessitates a catalyst to facilitate the reaction under practical conditions.

Reaction Optimization Principles in the Synthesis of this compound

Optimizing the synthesis of this compound involves the careful management of reaction conditions to maximize yield and purity while minimizing byproducts.

Stoichiometric Control and Molar Ratios

The precise control of stoichiometry—the molar ratios of reactants and reagents—is a critical factor in the synthesis of this compound and its precursors. Inaccurate stoichiometry can lead to incomplete reactions or the formation of undesired side products.

For example, during the bromination of fluorobenzoic acid precursors, maintaining the correct molar ratio of the substrate to the brominating agent is essential to prevent side reactions such as di-bromination. In derivatization reactions, such as the conversion of an amino group to an iodo group via a diazonium salt, specific molar ratios are required for high efficiency. A documented procedure uses a molar ratio of the starting amine to sodium nitrite to potassium iodide of 1:1.2:2. Similarly, in a subsequent cyanation step, the molar amount of the cyanide reagent is deliberately kept in excess relative to the substrate, with a specific ratio of 1:1.5 being employed to drive the reaction to completion.

Table 3: Examples of Stoichiometric Ratios in Relevant Syntheses

| Reaction | Reactants/Reagents | Molar Ratio | Purpose | Reference |

|---|---|---|---|---|

| Iodination | Amine : Sodium Nitrite : Potassium Iodide | 1 : 1.2 : 2 | Ensures complete diazotization and substitution | |

| Cyanation | Aryl Iodide : Cyanide Source | 1 : 1.5 | Drives reaction to completion |

| Esterification | Carboxylic Acid : Thionyl Chloride | 1 : 4 | Ensures full conversion of the acid | |

Temperature and Pressure Control in Reaction Conditions

Effective temperature and pressure management is critical in the synthesis of halogenated benzoic acid derivatives. Many synthetic routes, particularly those involving diazotization reactions to introduce the bromine atom, are highly temperature-sensitive. For instance, in the Sandmeyer reaction, a common method for this type of transformation, the diazotization of an amino precursor is typically carried out at low temperatures, often between 0°C and 5°C. chemicalbook.comgoogle.com This careful cooling is necessary to prevent the decomposition of the unstable diazonium salt, which could otherwise lead to a significant reduction in product yield and the formation of phenolic impurities.

In subsequent steps, such as esterification, the temperature may be elevated to increase the reaction rate. A synthesis for a related compound, 5-bromo-2,4-difluorobenzoic acid methyl ester, involves stirring the reaction mixture at 65°C for one hour. chemicalbook.com Pressure is generally maintained at atmospheric levels for these types of reactions, although vacuum may be applied during the final purification stages, such as distillation or solvent evaporation, to remove volatile substances without excessive heat. chemicalbook.comgoogle.com

Below is a table summarizing temperature conditions found in related syntheses:

| Reaction Step | Precursor Compound | Temperature Condition | Source |

| Diazotization | Methyl 2-amino-4-fluoro-5-methylbenzoate | 0°C | chemicalbook.com |

| Diazotization | 4-fluoro-2-trifluoromethylaniline | Cooled to 5°C | google.com |

| Diazotization | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester | 0-5°C | google.com |

| Esterification | 5-bromo-2,4-difluorobenzoic acid | 65°C | chemicalbook.com |

Solvent Screening for Enhanced Reaction Kinetics

The choice of solvent plays a pivotal role in the synthesis of this compound, influencing reaction rates, solubility of reagents, and product yield. In diazotization-bromination reactions, aqueous systems are common, often utilizing acids like 48% hydrobromic acid as both a reagent and solvent. chemicalbook.com

For other steps and alternative procedures, a range of organic solvents may be employed. Esterification of the parent carboxylic acid can be performed in an alcohol, such as methanol, which also serves as a reagent. chemicalbook.com In reactions involving organometallic reagents or specific catalysts, polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) may be selected to facilitate the desired transformation, with reaction temperatures ranging from 60-120°C. google.com

Post-reaction workup and purification steps also rely on appropriate solvent selection. Ethyl acetate is frequently used for extraction from aqueous mixtures due to its ability to dissolve the desired organic product while having limited miscibility with water. chemicalbook.comchemicalbook.com Solvents like hexanes are used in purification techniques such as flash chromatography to separate the final product from byproducts and unreacted starting materials. chemicalbook.com

Byproduct Formation Mitigation

A primary challenge in the synthesis of specifically substituted aromatic compounds like this compound is the formation of isomers and other impurities. During bromination of a substituted benzoic acid, for example, the bromine can add to different positions on the aromatic ring, leading to a mixture of products. In the synthesis of bromo-2-methylbenzoic acid from 2-methylbenzoic acid using bromine and sulfuric acid, a mixture of the desired 5-bromo isomer and the 3-bromo isomer was formed. chemicalbook.com

To mitigate this, reaction conditions must be finely tuned. Strategies include:

Regioselective Synthesis: Starting with a precursor where the functional groups are already in the correct positions, such as 2-amino-5-fluorobenzoic acid, avoids the issue of controlling regioselectivity during a late-stage bromination step. The Sandmeyer reaction on such a precursor is a highly effective method for selectively introducing the bromine atom at the desired position. chemicalbook.comgoogle.com

Controlled Reagent Addition: Slow, dropwise addition of reagents, such as sodium nitrite during diazotization, helps to maintain a consistent reaction temperature and concentration, minimizing side reactions. google.com

Purification: Despite careful control, some byproducts are often unavoidable. Therefore, robust purification methods are essential. Column chromatography on silica gel is a common technique used to isolate the desired product with high purity. chemicalbook.comchemicalbook.com Recrystallization from a suitable solvent, such as ethanol, is another effective method for purifying solid products by separating them from more soluble impurities. chemicalbook.com

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The application of green chemistry principles to the synthesis of specialty chemicals is an area of increasing importance, aiming to reduce the environmental footprint of chemical manufacturing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with green chemistry principles. ajrconline.org This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods. mdpi.com For many organic reactions, processes that take several hours of reflux can be completed in just a few minutes in a microwave reactor. ajrconline.org This acceleration can lead to improved energy efficiency and higher throughput. Furthermore, the rapid heating can sometimes result in cleaner reactions with higher yields and fewer byproducts, simplifying the purification process. mdpi.com

Elimination of Acidic Waste in Synthetic Protocols

Traditional syntheses of compounds like this compound often rely on the use of strong, corrosive acids in stoichiometric amounts. For example, bromination reactions may use concentrated sulfuric acid as a solvent and catalyst, while diazotization is typically carried out in strong hydrobromic or sulfuric acid. chemicalbook.comchemicalbook.com These processes generate significant quantities of acidic waste, which requires neutralization and disposal, posing environmental challenges.

Green chemistry seeks to address this by developing alternative synthetic routes. This can involve:

The use of solid acid catalysts that can be easily filtered and reused.

Developing catalytic processes that require only small, substoichiometric amounts of acid.

Designing reaction pathways that avoid the use of strong acids altogether.

Sustainable Catalysis and Reaction Conditions

The principle of catalysis is central to green chemistry, as catalysts allow for reactions to occur with high efficiency and selectivity while being used in small amounts. In the synthesis of related bromo-fluoro aromatics, copper(I) bromide is often used as a catalyst in the Sandmeyer reaction. chemicalbook.comgoogle.com While effective, research into more sustainable and less toxic metal catalysts is ongoing. The ideal green catalyst is one that is abundant, non-toxic, efficient, and recyclable.

Furthermore, the choice of solvent is a key consideration for sustainable reaction conditions. Many organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents such as water or ethanol when possible. mdpi.com Optimizing reactions to proceed efficiently in these green solvents is a significant goal in the development of sustainable synthetic methodologies. mdpi.com

Improved Atom Economy and Overall Yields in the Synthesis of this compound

A common classical approach to synthesizing this compound might involve a multi-step process beginning with the diazotization of 2-amino-5-fluorobenzoic acid, followed by a Sandmeyer reaction to introduce the bromine atom, and finally, a Fischer esterification to form the methyl ester. While effective, this pathway is fraught with inefficiencies. The Sandmeyer reaction, for instance, traditionally uses stoichiometric amounts of copper salts and generates significant inorganic waste. nih.govwikipedia.org Similarly, classical acid-catalyzed esterification often requires a large excess of alcohol and a strong mineral acid, leading to challenges in product purification and waste disposal. mdpi.com

Modern synthetic strategies aim to overcome these limitations through the use of catalytic processes and one-pot reactions. These approaches are designed to minimize the number of synthetic steps, reduce the generation of byproducts, and allow for the recovery and reuse of catalysts.

For the esterification step, the replacement of traditional homogeneous acid catalysts with solid acid catalysts represents a significant advancement. mdpi.comevergreensinochem.com Heterogeneous catalysts, such as those based on zirconium and titanium oxides, can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. mdpi.com Furthermore, techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for the formation of methyl benzoate. researchgate.net In some cases, near-quantitative conversion of the starting benzoic acid can be achieved in a matter of minutes. researchgate.net

The table below provides a comparative analysis of a classical versus a hypothetical improved synthesis route for this compound, illustrating the potential gains in atom economy and yield. The classical route is based on the principles of the Sandmeyer and Fischer esterification reactions, while the improved route incorporates a modern, catalytic, one-pot approach.

| Parameter | Classical Synthesis Route (e.g., Sandmeyer & Fischer Esterification) | Improved Synthesis Route (Hypothetical Catalytic One-Pot Method) |

|---|---|---|

| Starting Materials | 2-amino-5-fluorobenzoic acid, NaNO₂, HBr, CuBr, Methanol, H₂SO₄ | 2-amino-5-fluorobenzoic acid, Catalytic Brominating Agent, Methanol, Solid Acid Catalyst |

| Key Reactions | Diazotization, Sandmeyer Bromination, Fischer Esterification | Catalytic Bromination and Esterification (potentially one-pot) |

| Atom Economy | Low (significant byproducts such as sodium salts, copper salts, and water) | High (fewer byproducts, catalyst is recycled) |

| Overall Yield | Moderate (typically 60-70%) | High to Excellent (potentially >90%) |

| Environmental Impact | High (use of stoichiometric heavy metals, strong acids, and generation of inorganic waste) | Low (catalytic reagents, potential for solvent-free conditions, and recyclable catalysts) |

The data clearly indicates that modern synthetic methodologies offer substantial advantages over classical approaches. By focusing on catalytic systems and process intensification, it is possible to achieve higher yields and a significantly improved atom economy, aligning the synthesis of this compound with the principles of green chemistry. jocpr.com The development and implementation of such strategies are crucial for the sustainable production of this important chemical intermediate.

Reactivity and Reaction Mechanisms of Methyl 2 Bromo 5 Fluorobenzoate

Electrophilic and Nucleophilic Reactivity of Methyl 2-bromo-5-fluorobenzoate

The electronic properties of the substituents on the aromatic ring govern the compound's reactivity. Both bromine and fluorine are electronegative atoms that withdraw electron density from the ring through induction, while the methyl ester group is a deactivating group due to its electron-withdrawing resonance and inductive effects.

The ester functional group in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This type of reaction, known as nucleophilic acyl substitution, is fundamental to the transformation of esters into other carboxylic acid derivatives. The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The original methoxy group (-OCH₃) is subsequently eliminated, regenerating the carbonyl double bond and yielding a new product.

Common nucleophilic acyl substitution reactions for this ester include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to form 2-bromo-5-fluorobenzoic acid.

Transesterification: Reaction with an alcohol to exchange the methyl group for a different alkyl or aryl group.

Amidation: Reaction with ammonia or a primary/secondary amine to produce the corresponding amide.

The reactivity of the ester can be influenced by the electronic effects of the bromo and fluoro substituents on the ring, although the reaction primarily occurs at the ester functional group, which is somewhat removed from their direct influence csnvchem.com.

The carbon-halogen bonds on the aromatic ring offer sites for nucleophilic substitution, primarily through metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in these transformations. The C-F bond is one of the strongest single bonds in organic chemistry and is generally unreactive under standard nucleophilic aromatic substitution conditions.

Reactions typically target the C-Br bond and include:

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form a new carbon-nitrogen bond.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

These reactions provide powerful methods for elaborating the molecular structure, allowing for the introduction of a wide variety of functional groups at the 2-position of the benzoate ring.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile masterorganicchemistry.comyoutube.com. The rate and position of this substitution are determined by the directing effects of the existing substituents. In this compound, all three substituents influence the outcome.

-COOCH₃ (Methyl Ester): This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less nucleophilic and slowing down the reaction rate.

-F (Fluoro): This is a deactivating group due to its strong inductive effect but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

-Br (Bromo): Similar to fluorine, bromine is a deactivating group and an ortho, para-director.

The directing effects of these groups must be considered collectively to predict the position of substitution.

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| -COOCH₃ | 1 | Deactivating | Meta (to positions 3, 5) |

| -Br | 2 | Deactivating | Ortho, Para (to positions 3, 6) |

| -F | 5 | Deactivating | Ortho, Para (to positions 4, 6) |

Based on these effects, the potential sites for electrophilic attack are positions 3, 4, and 6. The directing effects are synergistic for some positions. For instance, the bromine directs to position 6 (para), and the fluorine also directs to position 6 (ortho). This reinforcement suggests that position 6 is a highly probable site for substitution, although steric hindrance from the adjacent fluorine atom might play a role. The final product distribution would depend on the specific electrophile and reaction conditions used.

Functional Group Transformations of this compound

Beyond reactions directly on the aromatic ring, the ester group can undergo specific transformations.

The methyl ester group can be selectively reduced to a primary alcohol, (2-bromo-5-fluorophenyl)methanol. This transformation requires specific reducing agents, as some may also reduce the carbon-halogen bond.

Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) readily reduce esters to alcohols harvard.edu. However, more selective reagents are often preferred to preserve the halogen substituents. Diisobutylaluminum hydride (DIBAL-H) is an effective reagent for reducing esters to alcohols and can often be used selectively in the presence of aryl halides rsc.org. Another option is Lithium borohydride (LiBH₄), which is known for its ability to reduce esters in the presence of other functional groups harvard.edu.

| Reducing Agent | Selectivity | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Powerful, may affect C-Br bond | (2-bromo-5-fluorophenyl)methanol |

| Diisobutylaluminum hydride (DIBAL-H) | Can be highly selective for the ester | (2-bromo-5-fluorophenyl)methanol |

| Lithium borohydride (LiBH₄) | Good selectivity for esters | (2-bromo-5-fluorophenyl)methanol |

The term "Methyl Substituted Benzoates" typically refers to compounds with a methyl group attached directly to the aromatic ring (e.g., methyl toluate). Such a methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

However, this compound does not possess a methyl group on the benzene (B151609) ring; the methyl group is part of the ester functionality. The aromatic ring itself is highly deactivated towards oxidation due to the presence of three electron-withdrawing groups (-Br, -F, -COOCH₃). Therefore, this specific compound is generally resistant to oxidation under typical conditions used for oxidizing alkyl side chains on an aromatic ring. Any precursor molecules used in its synthesis, such as 2-bromo-5-fluoro-1-methylbenzene, could undergo side-chain oxidation to form the corresponding benzoic acid before esterification .

Ester Hydrolysis to Carboxylic Acids

The ester functionality in this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. This transformation is a fundamental reaction of esters and can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide ion as a leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product. A typical procedure involves heating the ester under reflux with a solution of sodium hydroxide in a mixture of water and methanol. chemspider.com

Acid-catalyzed hydrolysis, while also possible, is a reversible process. It involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

The resulting product, 2-bromo-5-fluorobenzoic acid, is a valuable intermediate in its own right, with applications in the synthesis of more complex molecules through reactions involving its carboxylic acid group or the reactive halogen substituents on the aromatic ring.

Derivatization Strategies (e.g., Chlorosulfonation)

The aromatic ring of this compound is amenable to further functionalization through electrophilic aromatic substitution reactions, a key derivatization strategy. One such important transformation is chlorosulfonation.

Chlorosulfonation involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, typically by treatment with chlorosulfonic acid. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring. The product of this reaction is a sulfonyl chloride, which is a highly useful intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. For instance, the formation of compounds such as Methyl 2-bromo-5-(chlorosulfonyl)benzoate and Methyl 5-bromo-2-(chlorosulfonyl)benzoate has been documented, indicating that the position of chlorosulfonation can be influenced by the existing substitution pattern. scbt.combldpharm.com

Regioselectivity and Electronic Effects in this compound Reactivity

The reactivity and regioselectivity of electrophilic aromatic substitution on the this compound ring are a consequence of the interplay between the electronic and steric effects of the bromo, fluoro, and methyl ester substituents.

Directing Effects of Halogen and Ester Functionalities

In electrophilic aromatic substitution, the substituents on the benzene ring determine the position of the incoming electrophile.

Methyl Ester (-COOCH₃): The methyl ester group is a meta-directing group. It is a deactivating group due to both its inductive and resonance electron-withdrawing effects, which pull electron density away from the aromatic ring, making it less nucleophilic.

The combined influence of these groups on this compound results in a complex pattern of reactivity. The ortho-, para-directing influence of the halogens is in competition with the meta-directing effect of the ester group.

Influence of Bromine and Fluorine Substituents on Electron Density

The halogen substituents, bromine and fluorine, exert a dual electronic effect on the aromatic ring:

Inductive Effect (-I): Both halogens are highly electronegative and pull electron density away from the ring through the sigma bond. This effect is deactivating, making the ring less reactive towards electrophiles compared to benzene.

Resonance Effect (+R): The halogens have lone pairs of electrons in p-orbitals that can be delocalized into the pi-system of the benzene ring. This electron donation through resonance partially counteracts the inductive effect and enriches the electron density at the ortho and para positions.

Fluorine is more electronegative than bromine, leading to a stronger inductive withdrawal. However, the resonance effect is also significant for fluorine. This balance of effects makes halogens deactivating yet ortho-, para-directing.

Steric Hindrance Considerations in Aromatic Substitutions

Steric hindrance plays a crucial role in determining the final product distribution in aromatic substitution reactions. In this compound, the bromine atom is located at the C2 position, ortho to the methyl ester group. The bulkiness of the bromine atom can sterically hinder the approach of an electrophile to the adjacent C3 position. Consequently, electrophilic attack is more likely to occur at positions that are less sterically encumbered. This steric factor, in conjunction with the electronic directing effects, influences the regioselectivity of derivatization reactions like chlorosulfonation.

Benzylic Position Reactivity and its Implications

A benzylic position is defined as a carbon atom directly attached to a benzene ring. Molecules with benzylic hydrogens, such as toluene or ethylbenzene, exhibit characteristic reactivity at this position, including free-radical halogenation and oxidation.

It is important to clarify that This compound does not possess a benzylic position . The methyl group in this compound is part of the ester functionality (-COOCH₃) and is bonded to an oxygen atom, not directly to the aromatic ring. Therefore, it does not have any benzylic hydrogens and does not undergo the typical reactions associated with a benzylic position. Any reactivity of the methyl group would be related to the chemistry of the ester group itself, not benzylic reactivity.

Interactive Data Table of Compound Properties

| Property | Value |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.04 g/mol chemimpex.com |

| CAS Number | 6942-39-8 chemimpex.com |

| Appearance | Colorless to light yellow to light orange clear liquid chemimpex.comtcichemicals.com |

| Density | 1.62 g/cm³ chemimpex.com |

| Refractive Index | n20D 1.54 chemimpex.com |

SN1 and SN2 Reaction Pathways for Benzylic Halides

Benzylic halides are known to readily undergo nucleophilic substitution reactions through both SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. glasp.co The preferred mechanism depends on factors such as the structure of the halide, the strength of the nucleophile, and the solvent used. libretexts.orgyoutube.com

SN1 Pathway: Tertiary benzylic halides strongly favor the SN1 mechanism due to the formation of a highly stable benzylic carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized over the adjacent aromatic ring. glasp.co

SN2 Pathway: Primary benzylic halides typically react via an SN2 mechanism. youtube.com This pathway involves a backside attack by the nucleophile on the carbon atom bearing the halogen. The transition state is stabilized by the overlap of p-orbitals of the benzene ring.

In stark contrast, this compound, as an aryl halide , is generally unreactive under standard SN1 and SN2 conditions. libretexts.orgyoutube.com Several factors contribute to this lack of reactivity:

Instability of the Phenyl Cation: For an SN1 reaction to occur, the bromide ion would need to depart, forming a phenyl carbocation. This cation is highly unstable because the vacant p-orbital is perpendicular to the pi-electron system of the aromatic ring, preventing any resonance stabilization. askiitians.com

Steric Hindrance: The planar benzene ring effectively blocks the backside attack required for an SN2 mechanism. A nucleophile cannot approach the carbon-bromine bond from the opposite side. askiitians.comquora.com

Bond Strength: The carbon-bromine bond in an aryl halide has a partial double bond character due to resonance between the lone pairs on the bromine atom and the aromatic pi system. quora.com This makes the bond stronger and shorter than the C-Br bond in a typical alkyl or benzylic halide, making it more difficult to break.

| Compound Type | SN1 Reactivity | SN2 Reactivity | Reason for Reactivity/Unreactivity |

|---|---|---|---|

| Benzylic Halide | Favored (especially for 2° and 3°) | Favored (especially for 1°) | Resonance stabilization of carbocation (SN1) or transition state (SN2). glasp.co |

| This compound (Aryl Halide) | Does not occur | Does not occur | Instability of phenyl cation, steric hindrance, and strong C-Br bond. askiitians.comquora.comsarthaks.com |

Free Radical Bromination Processes

Free radical bromination is a characteristic reaction for compounds containing benzylic hydrogens, such as toluene. oregonstate.edu This reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or heat, and is highly selective for the benzylic position. pearson.com

The mechanism involves three key stages:

Initiation: Homolytic cleavage of a bromine molecule (Br₂) forms two bromine radicals (Br•). chegg.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic carbon to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of Br₂ to form the benzyl bromide product and a new bromine radical, which continues the chain. oregonstate.edubrainly.com

Termination: The reaction ceases when radicals combine with each other.

This compound lacks a benzylic position; it has no alkyl side chain attached to the benzene ring. The hydrogen atoms are bonded directly to the sp² hybridized carbons of the aromatic ring. The C-H bonds on an aromatic ring are significantly stronger than benzylic C-H bonds. oregonstate.edu Consequently, this compound cannot undergo the typical free radical bromination process at a side chain. masterorganicchemistry.com Attempting to brominate the aromatic ring itself requires a different mechanism, electrophilic aromatic substitution, which involves a Lewis acid catalyst and is not a free-radical process.

| Compound | Presence of Benzylic C-H Bonds | Susceptibility to Free Radical Benzylic Bromination |

|---|---|---|

| Toluene | Yes (on the -CH₃ group) | Yes, highly selective for the benzylic position. pearson.com |

| This compound | No | No, this mechanism is not applicable. |

Advanced Characterization and Spectroscopic Analysis of Methyl 2 Bromo 5 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. For Methyl 2-bromo-5-fluorobenzoate, NMR analysis, including ¹H, ¹³C, and ¹⁹F NMR, is essential for confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to one another.

Detailed Research Findings: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The methyl group will appear as a singlet, typically in the range of 3.8-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent ester group. The three aromatic protons will have chemical shifts influenced by the electron-withdrawing effects of the bromine, fluorine, and methyl ester groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.9 | Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

Detailed Research Findings: The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically appearing around 164-168 ppm. The carbon of the methyl group will be found significantly upfield. The six aromatic carbons will have shifts determined by the attached substituents. The carbon attached to the fluorine atom will show a large coupling constant (¹J(C,F)), a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbon bonded to bromine will also have a distinct chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165 |

| C-Br | ~115-120 |

| C-F | ~160 (with large C-F coupling) |

| Aromatic C-H | ~118-135 |

| Aromatic C (quaternary) | ~130-140 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds.

Detailed Research Findings: The ¹⁹F NMR spectrum of this compound will exhibit a single resonance for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. For aromatic fluorides, the chemical shifts are typically observed in a range of -100 to -140 ppm relative to a standard like CFCl₃.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is useful for identifying functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.

Detailed Research Findings: The FT-IR spectrum of this compound will show characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The C-O stretching vibrations of the ester will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ range. The C-Br and C-F stretching vibrations will be found in the fingerprint region, typically below 1200 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | Medium |

| C=O Stretch (Ester) | ~1730 | Strong |

| Aromatic C=C Stretch | ~1450-1600 | Medium-Strong |

| C-O Stretch (Ester) | ~1250 | Strong |

| C-F Stretch | ~1100-1200 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a scattering technique that provides information on molecular vibrations. It is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in IR spectroscopy.

Detailed Research Findings: The FT-Raman spectrum of this compound would complement its FT-IR spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to produce a strong signal. The C=O stretch of the ester is typically weaker in Raman than in IR. The C-Br and C-F bonds are also expected to show characteristic Raman signals. Analysis of related compounds suggests that the C-Br stretching vibration would appear in the 600-700 cm⁻¹ region.

Interactive Data Table: Predicted FT-Raman Shifts

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | ~1580-1600 | Strong |

| C=O Stretch (Ester) | ~1730 | Weak-Medium |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, various mass spectrometry methods provide critical information regarding its molecular weight, elemental composition, and structural features.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components of a mixture on a capillary column before being introduced into the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI). This high-energy ionization process often leads to the fragmentation of the molecular ion. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used for its identification.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) youtube.commiamioh.edu.

Expected key fragmentation pathways for this compound in EI-MS include the loss of the methoxy group (-OCH₃) to form the [M-31]⁺ ion, and the loss of the bromine atom (-Br) to form the [M-79/81]⁺ ion. The fragmentation of a similar compound, Methyl 2-bromobenzoate, shows a prominent molecular ion peak and a base peak corresponding to the loss of the methoxy group nist.gov.

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure |

|---|---|---|

| [M]⁺ | 232/234 | C₈H₆BrFO₂⁺ |

| [M-OCH₃]⁺ | 201/203 | C₇H₃BrFO⁺ |

| [M-Br]⁺ | 153 | C₈H₆FO₂⁺ |

| [C₆H₃FBr]⁺ | 173/175 | C₆H₃FBr⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is particularly useful for the analysis of less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS offers an alternative approach, especially when analyzing complex mixtures or when derivatization is not desirable. In LC-MS, the compound is first separated by high-performance liquid chromatography and then introduced into the mass spectrometer.

The ionization techniques used in LC-MS are typically "softer" than EI, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods usually result in less fragmentation and a more prominent molecular ion or protonated molecule peak, which simplifies the determination of the molecular weight. For related brominated aromatic compounds, LC-MS has been effectively used for their detection and quantification google.com.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS can be used to confirm its molecular formula, C₈H₆BrFO₂.

The theoretical monoisotopic mass of this compound is 231.9535 g/mol uni.lu. An HRMS measurement would be expected to yield a value very close to this theoretical mass, thereby confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

| Molecular Formula | Theoretical Monoisotopic Mass (g/mol) | Expected HRMS Measurement (m/z) |

|---|---|---|

| C₈H₆⁷⁹BrFO₂ | 231.9535 | ~231.9535 |

Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with liquid chromatography. It is capable of producing intact molecular ions or adducts from a liquid solution. For this compound, ESI-MS would be expected to produce a protonated molecule [M+H]⁺ in positive ion mode, or a deprotonated molecule [M-H]⁻ in negative ion mode.

Additionally, adducts with common solvents or salts present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, are often observed. The predicted collision cross-section values for various adducts of this compound have been calculated, which can aid in their identification in complex mixtures uni.lu.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 232.9608 |

| [M+Na]⁺ | 254.9427 |

| [M+NH₄]⁺ | 249.9873 |

| [M-H]⁻ | 230.9462 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds in the pharmaceutical and chemical industries. For this compound, a reversed-phase HPLC method is typically employed for purity determination.

In a reversed-phase HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The elution of compounds is monitored by a detector, most commonly a UV detector, as aromatic compounds like this compound exhibit strong UV absorbance.

The purity of the compound is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. A well-developed HPLC method should provide good resolution between the main peak and any potential impurities, such as positional isomers or related substances. For the separation of fluorinated benzoic acids, reversed-phase columns with mobile phases containing acetonitrile and water, often with a pH modifier like formic or acetic acid, have proven effective sci-hub.ses4science.at. A patent for a related compound, 5-bromo-2-chlorobenzoic acid, mentions the use of HPLC for purity determination google.com.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal analytical technique for the separation, identification, and quantification of this compound. This method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including enhanced resolution, increased sensitivity, and a considerable reduction in analysis time and solvent consumption. These improvements are primarily due to the use of columns packed with smaller sub-2 µm particles.

In a typical UPLC analysis of this compound, a reversed-phase column is employed, often with a C18 stationary phase. The mobile phase generally consists of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid or ammonium acetate to improve peak shape) and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving the main compound from any impurities or starting materials.

Detection is commonly achieved using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths. This is particularly useful for identifying impurities that may have different chromophores than the target compound. The retention time and the UV-Vis spectrum obtained from the PDA detector serve as key identifiers for this compound. For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a reference standard.

Illustrative UPLC Method Parameters:

| Parameter | Value |

| Column | Acquity UPLC BEH C18 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

| Detection | PDA, 210-400 nm |

| Gradient | 5% B to 95% B over 5 minutes |

Column Chromatography for Purification

Following its synthesis, this compound often requires purification to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a fundamental and widely used purification technique for this purpose. The principle of this method relies on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

For the purification of this compound, a slurry of silica gel in a non-polar solvent is typically packed into a glass column to serve as the stationary phase. The crude product is then loaded onto the top of the silica gel bed. A carefully selected solvent system (eluent), which acts as the mobile phase, is passed through the column. The polarity of the eluent is a critical parameter; a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate is commonly used.

The separation occurs as the components of the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent. Less polar compounds, having a lower affinity for the polar silica gel, will travel down the column faster, while more polar impurities will be retained longer. Fractions are collected sequentially, and their purity is typically assessed by Thin Layer Chromatography (TLC) before the fractions containing the pure product are combined and the solvent is removed by evaporation.

Typical Column Chromatography Parameters for Purification:

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 98:2 to 90:10) |

| Loading | Crude this compound in a minimal amount of dichloromethane |

| Elution | Isocratic or gradient elution |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a premier analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. tcichemicals.com This method is particularly valued for its high resolution and sensitivity in detecting and quantifying volatile impurities. Commercial suppliers often use GC to determine the purity of this compound, with typical purities exceeding 98.0%. tcichemicals.com

In a GC analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then sweeps the vaporized sample onto a long, thin column. The column contains a stationary phase, which can be a solid adsorbent or a liquid coated on a solid support. The separation is based on the differential partitioning of the sample components between the carrier gas and the stationary phase. Compounds with a higher affinity for the stationary phase will move more slowly through the column, resulting in longer retention times.

A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like this compound. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the analyte. The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.

Illustrative GC Purity Analysis Data:

| Component | Retention Time (min) | Area (%) |

| Impurity 1 | 5.8 | 0.3 |

| Impurity 2 | 6.2 | 0.5 |

| This compound | 7.1 | 99.1 |

| Impurity 3 | 7.5 | 0.1 |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystalline solid. This method is indispensable for the unambiguous determination of the solid-state structure of compounds like this compound. The resulting structural information is crucial for understanding the physical and chemical properties of the material.

The fundamental principle of X-ray diffraction involves directing a beam of X-rays onto a crystal. The regularly spaced atoms in the crystal lattice act as a diffraction grating, scattering the X-rays in a specific pattern of constructive and destructive interference. The angles and intensities of the diffracted X-rays are recorded and analyzed to produce a three-dimensional electron density map of the crystal. From this map, the positions of individual atoms can be determined, allowing for the elucidation of bond lengths, bond angles, and torsional angles.

Single-Crystal X-ray Diffraction Applications

For a definitive structural analysis, single-crystal X-ray diffraction is the gold standard. This technique requires a high-quality single crystal of the compound, typically with dimensions of 0.1 to 0.5 mm. The crystal is mounted on a goniometer and rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the thousands of diffracted beams.

Exemplary Data from a Single-Crystal X-ray Diffraction Study (Hypothetical for this compound):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.9 Å, b = 9.1 Å, c = 12.1 Å, β = 95° |

| Bond Length (C-Br) | ~1.90 Å |

| Bond Length (C-F) | ~1.35 Å |

| Dihedral Angle (O=C-O-C) | ~175° |

This level of structural detail is invaluable for structure-property relationship studies and for understanding the behavior of the compound in various applications.

Computational Chemistry and Theoretical Studies of Methyl 2 Bromo 5 Fluorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach offers a balance between accuracy and computational cost, making it suitable for the study of moderately sized molecules like Methyl 2-bromo-5-fluorobenzoate.

Molecular Geometry Optimization

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For derivatives of this compound, geometry optimizations have been performed to understand the spatial arrangement of atoms and the resulting bond lengths and angles.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the forces on each atom are close to zero. This optimized geometry provides a realistic representation of the molecule in its ground state. The resulting data, such as bond lengths, bond angles, and dihedral angles, are crucial for understanding the steric and electronic effects of the substituents on the benzene (B151609) ring.

Illustrative Data Table: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-Br | 1.90 Å |

| C-F | 1.35 Å | |

| C=O | 1.21 Å | |

| C-O | 1.36 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-C-F | 118.9° | |

| O=C-O | 123.4° | |

| Dihedral Angle | C-C-C=O | 179.8° |

Note: The values in this table are illustrative examples of what would be obtained from a DFT geometry optimization and are not based on reported experimental or calculated data for this compound.

Basis Set Selection in DFT Studies

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. The selection of an appropriate basis set is a critical compromise between computational cost and the desired accuracy of the results.

For molecules containing heavy atoms like bromine, it is common to use basis sets that include polarization and diffuse functions. Polarization functions (e.g., d, f) allow for more flexibility in describing the shape of the electron density, which is important for accurately modeling chemical bonds. Diffuse functions (e.g., + or ++) are crucial for describing the behavior of electrons that are far from the nucleus, which is relevant for anions and weak interactions. A commonly employed basis set for such calculations is from the Pople basis set family, such as 6-311+G(d,p), which provides a good balance of accuracy and computational efficiency.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations provide a detailed picture of the electron distribution and orbital energies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The spatial distribution of the HOMO and LUMO provides information about the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, is likely to be centered on the carbonyl group and the benzene ring, indicating the sites susceptible to nucleophilic attack.

Prediction of Band Gap Energy and Charge Transfer

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO gap or the band gap energy. This value is a key indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

The band gap energy also provides insights into the electronic transitions and the possibility of intramolecular charge transfer. A lower band gap is often associated with easier electronic excitation and can influence the molecule's optical and electronic properties.

Illustrative Data Table: Frontier Orbital Energies and Band Gap

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative examples and are not based on reported calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be around the oxygen atoms of the carbonyl group and the fluorine atom due to their high electronegativity. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These areas are likely to be found around the hydrogen atoms and the carbon atom of the carbonyl group. The MEP map thus provides a visual representation of the molecule's reactive sites and helps in understanding its intermolecular interactions.

In-depth Computational Analysis of this compound Remains Elusive

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound This compound . Despite the availability of advanced computational chemistry techniques for analyzing molecular structure and properties, specific, in-depth research focusing on this particular compound appears to be limited or not publicly accessible. Therefore, the detailed research findings and data tables required to construct an article on its computational analysis are not available at this time.

Computational chemistry provides powerful tools to investigate molecules at the atomic and electronic levels. Methodologies such as Natural Bond Orbital (NBO) analysis, which elucidates electronic interactions, and various computational spectroscopy techniques, are routinely used to predict and understand chemical behavior. However, the application of these sophisticated methods to this compound has not been documented in the accessible scientific domain.

Consequently, it is not possible to provide a detailed account of the following specific computational analyses for this compound:

Natural Bond Orbital (NBO) Analysis: Data on the key donor-acceptor interactions, stabilization energies, and the nature of bonding and anti-bonding orbitals for this molecule are not present in the literature.

Computational Spectroscopy:

NMR Chemical Shift Prediction: While methods like the Gauge-Including Atomic Orbital (GIAO) method are standard for predicting NMR spectra, specific predicted ¹H, ¹³C, or ¹⁹F NMR chemical shifts for this compound are not available.

UV-Vis Absorption Spectra Simulation: Simulations using Time-Dependent Density Functional Theory (TD-DFT) to determine the electronic transitions and maximum absorption wavelengths (λmax) have not been published for this compound.

Vibrational Wavenumber Calculation: Theoretical calculations of the infrared (IR) and Raman spectra, which identify the characteristic vibrational modes of the molecule, are absent from the literature.

Normal Coordinate Analysis and Force Field Calculations: These analyses, which break down the vibrational modes into contributions from specific internal coordinates, have not been performed or reported.

Potential Energy Distribution (PED) Analysis and Scaled Quantum Mechanical (SQM) Methods: Detailed assignments of vibrational frequencies using PED analysis and refined force fields from SQM methods are unavailable for this compound.